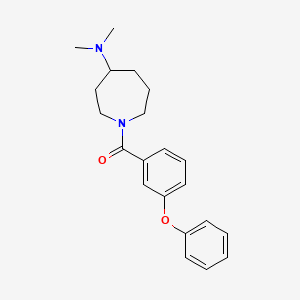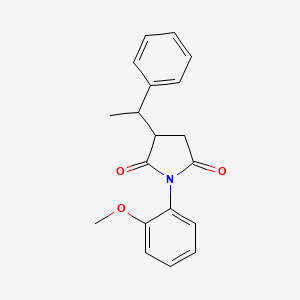
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPA is a member of the azepane class of compounds and has been studied for its ability to interact with certain receptors in the brain and body. In
科学的研究の応用
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research for this compound is its interaction with the sigma-1 receptor, which is involved in the regulation of various cellular processes. This compound has been shown to bind to the sigma-1 receptor and modulate its activity, leading to potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
作用機序
The mechanism of action of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves its interaction with the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. This compound binds to the receptor and modulates its activity, leading to downstream effects such as the regulation of calcium signaling and the release of neurotrophic factors. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the release of neurotrophic factors, and the regulation of oxidative stress and inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine for lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this target. This compound is also relatively easy to synthesize and has been optimized for high yields and reduced use of hazardous reagents. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
合成法
The synthesis of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves several steps, starting with the reaction of 3-phenoxybenzoyl chloride with N,N-dimethyl-1,4-diaminobutane in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 1-(3-phenoxybenzoyl)-4-(N,N-dimethylamino)butane. The intermediate is then reacted with phosgene to form this compound. The synthesis of this compound has been optimized to increase yields and reduce the use of hazardous reagents.
特性
IUPAC Name |
[4-(dimethylamino)azepan-1-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22(2)18-9-7-14-23(15-13-18)21(24)17-8-6-12-20(16-17)25-19-10-4-3-5-11-19/h3-6,8,10-12,16,18H,7,9,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTUIGORFCUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
![5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5308982.png)

![2-ethyl-7-(isoxazol-3-ylcarbonyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5309011.png)
![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)
![2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B5309030.png)

![N-(cyclopropylmethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5309041.png)
![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)